5-Bromo-2-butoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-butoxybenzoyl chloride typically involves the bromination of 2-butoxybenzoic acid followed by chlorination. The reaction conditions often include the use of bromine and a suitable catalyst in an organic solvent . The process is generally carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve multi-step processes that include bromination, chlorination, and purification steps to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-butoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted benzoyl derivatives.
Oxidation and Reduction: Can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products Formed
Substituted Benzoyl Derivatives: Formed through substitution reactions.
Carboxylic Acids: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions
Scientific Research Applications
5-Bromo-2-butoxybenzoyl chloride is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and for the preparation of various benzoyl derivatives.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-butoxybenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted benzoyl derivatives. The molecular targets and pathways involved include interactions with enzymes and proteins, which can lead to modifications in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-butoxybenzoic acid
- 2-Butoxybenzoyl chloride
Uniqueness
5-Bromo-2-butoxybenzoyl chloride is unique due to its specific reactivity profile and its applications in proteomics research. Its ability to form stable benzoyl derivatives makes it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
5-bromo-2-butoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGHQCGGOKDGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.